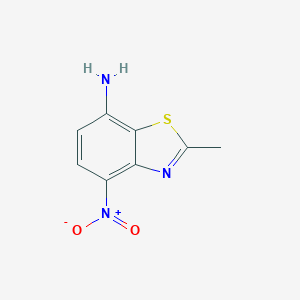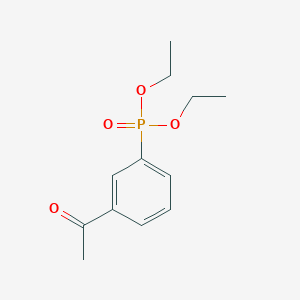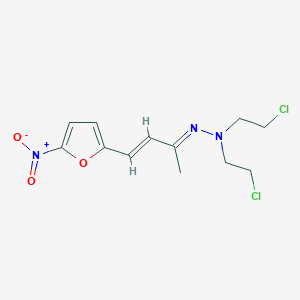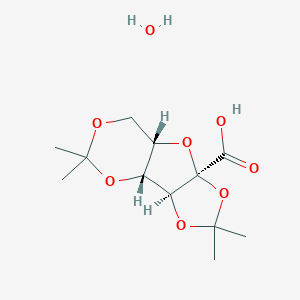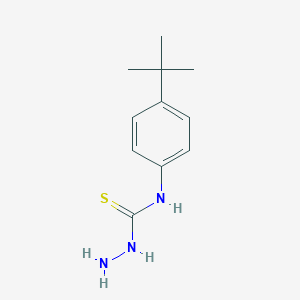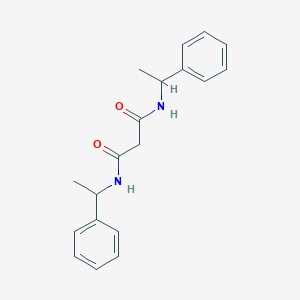
N,N'-bis(1-phenylethyl)propanediamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(1-phenylethyl)propanediamide often involves complex chemical reactions. For instance, the preparation of related compounds may utilize reactions such as Kumada cross-coupling, which has been applied in synthesizing 1,8-Bis(phenylethynyl)anthracene, indicating the versatility of cross-coupling methods in constructing complex molecular architectures (Lamm et al., 2015).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Vibrational spectroscopic studies, including FT-IR and RAMAN, along with Hirshfeld surface analysis, provide insights into the molecular structure and intermolecular interactions of compounds. These analyses reveal how hydrogen bonding and other non-covalent interactions stabilize the molecule's supramolecular structure (Polat et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of N,N'-bis(1-phenylethyl)propanediamide-like compounds are diverse. For example, the palladium-catalyzed functionalization of propane demonstrates the catalytic potential of ortho-phenylene bridged palladium bis-N-heterocyclic carbene complexes, suggesting a pathway for functionalizing alkanes under mild conditions (Munz et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are often explored through their ability to interact with and modify other substances. For instance, bisurea derivatives have shown capability in thickening high-pressure propane, which could significantly enhance oil recovery and hydraulic fracturing processes, highlighting the potential of small molecular modifications to drastically alter physical properties (Hansch et al., 2019).
Chemical Properties Analysis
The chemical properties of N,N'-bis(1-phenylethyl)propanediamide and related compounds are characterized by their reactivity and the types of chemical bonds they can form. Research into compounds such as 2,2-Bis(3-Phenyl-4-Hydroxyphenyl)Propane, synthesized from o-phenyl phenol and acetone, showcases the potential for creating high molecular polymers with specific desired properties (Zeng, 2008).
Propriétés
IUPAC Name |
N,N'-bis(1-phenylethyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDRZCZSDLTAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402231 | |
| Record name | N~1~,N~3~-Bis(1-phenylethyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(1-phenylethyl)propanediamide | |
CAS RN |
102164-41-0 | |
| Record name | N~1~,N~3~-Bis(1-phenylethyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



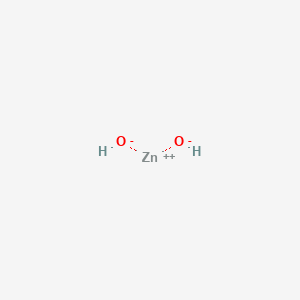
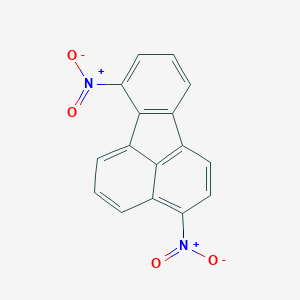

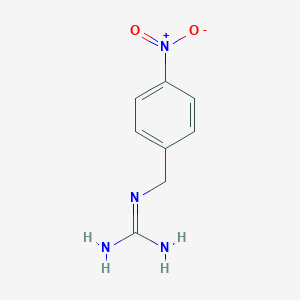
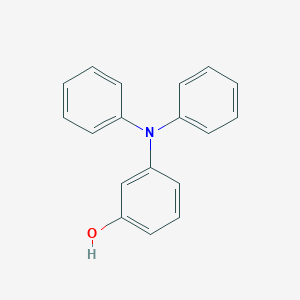
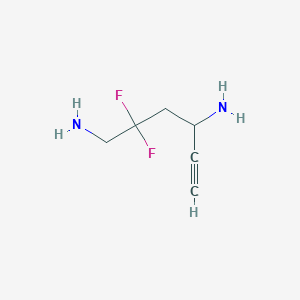
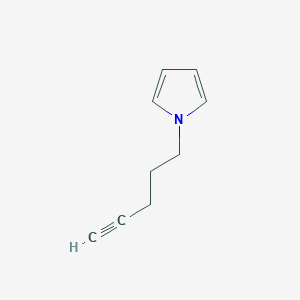
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)

